Dihydroorotase Inhibition Profile
2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exhibits a specific, albeit weak, inhibitory effect against dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM, the compound achieved 50% inhibition, yielding an IC50 value of 1.00E+6 nM (1000 µM) [1]. This data point provides a quantitative baseline for its activity against this enzyme. While no direct comparator data is available in the same study, this activity can be contrasted with other known dihydroorotase inhibitors or with structurally related thieno-oxazinones, which may show different potency or selectivity profiles.
| Evidence Dimension | Dihydroorotase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1000 µM) at pH 7.37 |
| Comparator Or Baseline | No direct comparator in this assay; baseline is the concentration required for 50% inhibition. |
| Quantified Difference | Not applicable due to lack of direct comparator. |
| Conditions | Enzyme inhibition assay using dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. |
Why This Matters
This IC50 value provides a quantifiable benchmark for this compound's interaction with dihydroorotase, which is crucial for researchers studying pyrimidine metabolism or validating it as a chemical probe.
- [1] BindingDB. (2013). BDBM37513: 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one. View Source
